![molecular formula C20H19ClN2O4 B2887843 Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate CAS No. 1251562-49-8](/img/no-structure.png)

Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.

BenchChem offers high-quality Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

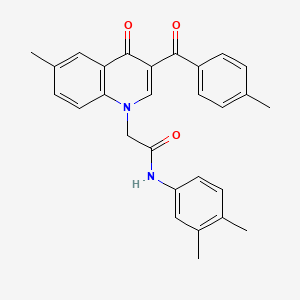

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Indole derivatives have been reported to exhibit potent antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound may allow it to interact with viral proteins or enzymes, potentially inhibiting viral replication.

Anti-inflammatory and Analgesic Properties

Some indole derivatives have demonstrated anti-inflammatory and analgesic activities, which could be beneficial in the treatment of chronic pain and inflammatory diseases . The compound could be explored for its potential to reduce inflammation and alleviate pain, possibly with fewer side effects compared to traditional medications.

Anticancer Potential

The indole nucleus is present in many compounds with anticancer properties. Research into indole derivatives has revealed their potential to inhibit the growth of cancer cells . This compound could be investigated for its efficacy in targeting specific cancer cell lines or pathways involved in tumor progression.

Antioxidant Effects

Indole derivatives can also act as antioxidants, helping to protect cells from damage caused by free radicals . This property is important for preventing oxidative stress, which is associated with various diseases, including neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics . With antibiotic resistance on the rise, novel compounds like this one could be vital in the fight against resistant bacterial strains.

Antidiabetic Activity

Indole derivatives have been studied for their potential antidiabetic effects, which could lead to new treatments for diabetes . The compound’s ability to modulate insulin secretion or sensitivity could be explored further in this context.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate involves the condensation of 3-methoxyphenethylamine with 8-chloro-4-hydroxyquinoline-2-carboxylic acid, followed by esterification with methyl chloroformate and oxidation with potassium permanganate.", "Starting Materials": [ "3-methoxyphenethylamine", "8-chloro-4-hydroxyquinoline-2-carboxylic acid", "methyl chloroformate", "potassium permanganate" ], "Reaction": [ "Step 1: Condensation of 3-methoxyphenethylamine with 8-chloro-4-hydroxyquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Esterification of the amide intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester intermediate.", "Step 3: Oxidation of the methyl ester intermediate with potassium permanganate in the presence of a solvent such as ethanol to form the final product, Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate." ] } | |

CAS-Nummer |

1251562-49-8 |

Produktname |

Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate |

Molekularformel |

C20H19ClN2O4 |

Molekulargewicht |

386.83 |

IUPAC-Name |

methyl 8-chloro-4-[1-(3-methoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19ClN2O4/c1-11(12-6-4-7-13(10-12)26-2)22-18-14-8-5-9-15(21)17(14)23-19(24)16(18)20(25)27-3/h4-11H,1-3H3,(H2,22,23,24) |

InChI-Schlüssel |

QILDKGSJALPNIS-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=CC=C1)OC)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2887760.png)

![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)

![ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2887772.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)

![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)